Cas no 109008-28-8 (Mauritianin)

Mauritianin structure
Nombre del producto:Mauritianin
Mauritianin Propiedades químicas y físicas
Nombre e identificación
-
- 5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one
- Mauritianin
- 4H-1-Benzopyran-4-one, 3-((O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-6))-beta-D-galactopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[6-deoxy-alpha-L-mannopyranosyl-(1->3)]-alpha-D-galactopyranoside
- 6)]-b-D-galactopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-
- Kaempferol 3-O-(2,6-di-O-alpha-L-rhamnopyranosyl)-beta-D-galactopyranoside
- 3-[(O-6-Deoxy-alpha-L-mannopyranosyl-(1→2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1→6)]-beta-D-galactopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- 3-[6-O-[2-O-(6-Deoxy-L-mannopyranos-1α-yl)-6-deoxy-L-mannopyranos-1α-yl]-β-D-galactopyranosyloxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- 3-[(O-6-Deoxy-alpha-L-mannopyranosyl-(1-2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-6)]-beta-D-galactopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- 109008-28-8
- MS-31286
- CS-0032157
- SCHEMBL572330
- CHEMBL3747539
- HY-N5038
- 3-[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- AKOS037515249
- NS00097529
- 3-O-[2,6-Di-O-alpha-L-rhamnopyranosyl-beta-D-galactopyranosyl] kaempferol
- NCI60_013917
- ACon1_002437
- Compound NP-007198
- CHEBI:169541
- NSC641258
- MEGxp0_001432
- 3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- CHEMBL2005346
- Kaempferol 3-O-(2,6-di-O-alpha-L-rhamnopyranosyl)-beta- D-galactopyranoside
- 3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-6-[(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxymethyl]tetrahydropyran-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 2,6-bis-O-(6-deoxyhexopyranosyl)hexopyranoside
- Kaempferol 3-(2G-rhamnosylrobinobioside)
- B0005-465820
- Kaempferol 3-O-(2,6-di-O-.alpha.-L-rhamnopyranosyl)-.beta.- D-galactopyranoside
- AKOS040739524
- NSC-641258
- E80665
- DTXSID20148796
- clitorin
- MLS000563044
- SMR001215819
- Kaempferol 3-(2G-rhamnosylrutinoside)
- Kaempferol 3-(2''-rhamnosylrutinoside)
- 4H-1-Benzopyran-4-one, 3-[(O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→6)]-β-D-galactopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-
-
- Renchi: InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(47-10)46-9-17-21(39)25(43)30(52-32-27(45)24(42)20(38)11(2)48-32)33(50-17)51-29-22(40)18-15(36)7-14(35)8-16(18)49-28(29)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21-,23+,24+,25-,26+,27+,30+,31+,32-,33-/m0/s1
- Clave inchi: WRXVPTMENPZUIZ-MOVIZTNPSA-N
- Sonrisas: O([C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)[C@H]1[C@H](OC2C(C3=C(C=C(C=C3OC=2C2C=CC(=CC=2)O)O)O)=O)O[C@H](CO[C@H]2[C@@H]([C@@H]([C@H]([C@H](C)O2)O)O)O)[C@@H]([C@@H]1O)O
Atributos calculados
- Calidad precisa: 740.2163
- Masa isotópica única: 740.21637904g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 11
- Recuento de receptores de enlace de hidrógeno: 19
- Recuento de átomos pesados: 52
- Cuenta de enlace giratorio: 8
- Complejidad: 1260
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 15
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -2
- Superficie del Polo topológico: 304Ų
Propiedades experimentales
- Color / forma: Yellow powder
- Denso: 1.74±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 196-198 ºC (methanol acetone )
- Punto de ebullición: 1054.0±65.0 °C(Predicted)
- Disolución: Almost insoluble (0.07 g/l) (25 º C),
- PSA: 304.21
- PKA: 6.20±0.40(Predicted)
Mauritianin PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N5038-5mg |
Mauritianin |
109008-28-8 | 99.53% | 5mg |
¥4900 | 2024-04-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1917-200 mg |
Mauritianin |
109008-28-8 | 200mg |
¥44631.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1917-1 mg |
Mauritianin |
109008-28-8 | 1mg |
¥2144.00 | 2022-04-26 | ||
eNovation Chemicals LLC | Y1246299-10mg |
mauritianin |
109008-28-8 | 99% | 10mg |
$375 | 2025-02-24 | |
TargetMol Chemicals | TN1917-5mg |
Mauritianin |
109008-28-8 | 97.5% | 5mg |
¥ 2350 | 2024-07-19 | |
A2B Chem LLC | AE18233-10mg |
mauritianin |
109008-28-8 | ≥98% | 10mg |
$486.00 | 2024-04-20 | |
1PlusChem | 1P008ZBT-10mg |
mauritianin |
109008-28-8 | ≥98% | 10mg |
$642.00 | 2023-12-26 | |
A2B Chem LLC | AE18233-5mg |
mauritianin |
109008-28-8 | ≥98% | 5mg |
$276.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1246299-1mg |
mauritianin |
109008-28-8 | 99% | 1mg |
$180 | 2025-02-28 | |
eNovation Chemicals LLC | Y1246299-20mg |
mauritianin |
109008-28-8 | 99% | 20mg |
$635 | 2025-02-28 |
Mauritianin Literatura relevante
-
J. B. Harborne,C. A. Williams Nat. Prod. Rep. 1998 15 631
-
Asmaa I. Owis,Marwa S. El-Hawary,Dalia El Amir,Omar M. Aly,Usama Ramadan Abdelmohsen,Mohamed S. Kamel RSC Adv. 2020 10 19570
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:109008-28-8)Mauritianin

Pureza:99%/99%/99%
Cantidad:10mg/25mg/5mg
Precio ($):443.0/772.0/295.0
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:109008-28-8)Mauritianin

Pureza:≥98%
Cantidad:5mg/20mg/50mg
Precio ($):Informe